
4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, also known as PMMS or Methylsulfonyl-4-piperidinamine, is a synthetic compound. It has the empirical formula C6H14N2O2S and a molecular weight of 178.25 .
Molecular Structure Analysis
The molecular structure of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is represented by the SMILES stringCS(=O)(=O)N1CCC(N)CC1 . This indicates that the molecule contains a piperidine ring with a methyl group and a methylsulfonyl group attached. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- are not fully detailed in the available resources. It is known to be a solid , but more specific properties such as melting point, boiling point, and density are not provided.Applications De Recherche Scientifique
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamides play a crucial role in the pharmaceutical industry, serving as the backbone for a variety of drugs. They are known for their bacteriostatic properties and have been utilized as antibiotics to treat bacterial infections. Beyond their antimicrobial applications, sulfonamides have found use in drugs targeting a wide array of conditions, including cancer, glaucoma, inflammation, and Alzheimer's disease. The versatility of sulfonamides stems from their ability to inhibit various enzymes and receptors, showcasing their potential in developing drugs for numerous health conditions (Gulcin & Taslimi, 2018).
Sulfonamides in Drug Synthesis and Nanoformulations
Research on sulfonamides has led to the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the chemical versatility and potential for creating new pharmacologically active molecules. These efforts underline the significance of sulfonamides in medicinal chemistry, enabling the discovery of compounds with diverse therapeutic applications (Kaneda, 2020).
Additionally, sulfonamides have been incorporated into nanoformulations aimed at enhancing drug delivery to the cardiovascular system. These formulations aim to overcome physiological barriers and improve therapeutic outcomes, indicating the potential of sulfonamide compounds in developing advanced drug delivery systems (Geldenhuys et al., 2017).
Environmental and Analytical Applications
Sulfonamide compounds, including those related to 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, have also been the focus of environmental studies, particularly in understanding their behavior and impact in soil and water systems. For instance, research on sulfonylurea herbicides has contributed to understanding the fate and behavior of these compounds in the environment, offering insights into their persistence and potential ecological impacts (Sarmah et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(8)3-5-9(6-4-7)12(2,10)11/h3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSHMAXOUSYAGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470599 |
Source


|
| Record name | 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |
CAS RN |
651056-95-0 |
Source


|
| Record name | 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

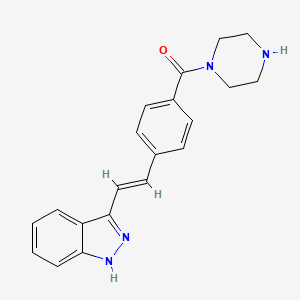
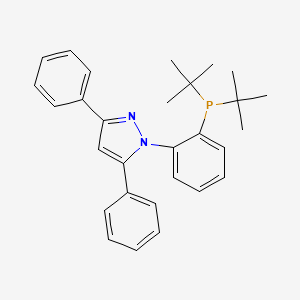
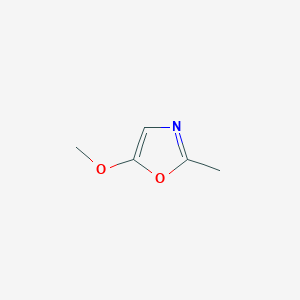
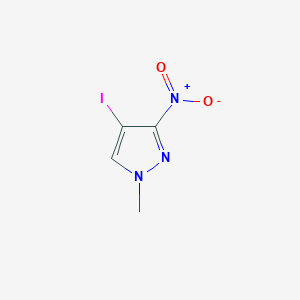

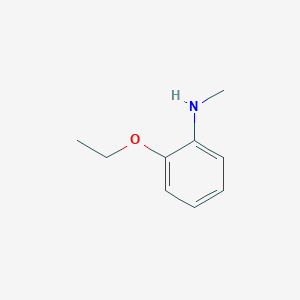

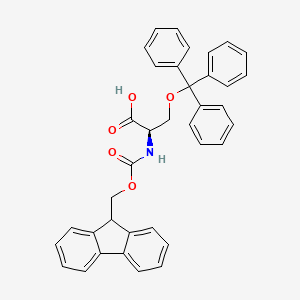
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

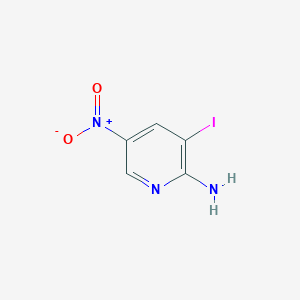


![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)